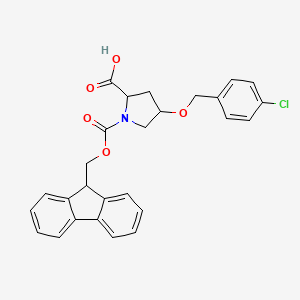
3-((6-aminopyridin-2-yl)ethynyl)-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((6-aminopyridin-2-yl)ethynyl)-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-aminopyridin-2-yl)ethynyl)-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
3-((6-aminopyridin-2-yl)ethynyl)-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding reduced forms.
Substitution: The amino and ethynyl groups can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
3-((6-aminopyridin-2-yl)ethynyl)-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Research: The compound’s interactions with biological molecules make it a valuable tool in studying cellular processes and drug interactions.
Mechanism of Action
The mechanism by which 3-((6-aminopyridin-2-yl)ethynyl)-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-6-aminopyridine: This compound shares the aminopyridine moiety and is used in similar research applications.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar heterocyclic structure and are studied for their biological activities.
Uniqueness
3-((6-aminopyridin-2-yl)ethynyl)-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is unique due to its combination of a quinoline core with an ethynyl and aminopyridine substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H17N3O |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
3-[2-(6-aminopyridin-2-yl)ethynyl]-7,7-dimethyl-6,8-dihydroquinolin-5-one |
InChI |
InChI=1S/C18H17N3O/c1-18(2)9-15-14(16(22)10-18)8-12(11-20-15)6-7-13-4-3-5-17(19)21-13/h3-5,8,11H,9-10H2,1-2H3,(H2,19,21) |
InChI Key |
IQKDWZPSASEONE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=C(C=N2)C#CC3=NC(=CC=C3)N)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 3-((2-([1,1'-biphenyl]-4-yl)ethyl)amino)propanoate](/img/structure/B12302460.png)

![N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide;hydrochloride](/img/structure/B12302476.png)



![2H-10,4a-(Epoxymethano)phenanthren-12-one, 1,3,4,9,10,10a-hexahydro-5,6,8-trihydroxy-9-methoxy-1,1-dimethyl-7-(1-methylethyl)-, [4aR-(4aalpha,9beta,10alpha,10abeta)]-](/img/structure/B12302497.png)




